molecular formula C10H10BrClO2 B585738 Ethyl 2-(4-Bromo-2-chlorophenyl)acetate CAS No. 1261606-45-4

Ethyl 2-(4-Bromo-2-chlorophenyl)acetate

Cat. No.: B585738
CAS No.: 1261606-45-4
M. Wt: 277.542
InChI Key: OVTWAXDDSNTWCB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-Bromo-2-chlorophenyl)acetate is a chemical compound with the molecular formula C10H10BrClO2 . It has a molecular weight of 277.54 g/mol .


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C10H10BrClO2/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9H,2H2,1H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 277.54 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The rotatable bond count is 4 . The exact mass and monoisotopic mass of the compound are both 275.95527 g/mol . The topological polar surface area is 26.3 Ų . The heavy atom count is 14 . The compound is canonicalized .

Scientific Research Applications

  • Synthesis of Chemical Compounds : Ethyl 2-(4-Bromo-2-chlorophenyl)acetate is used in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of α-bromophenylacetic acid derivatives through reactions with bromine in different solvents (Ogura, Furukawa, & Tsuchihashi, 1975).

  • Pharmacological Applications : This compound plays a role in the metabolism of certain pharmacological agents. For example, it is involved in the metabolism of a new hypolipidemic agent, where it undergoes hydrolysis and further biotransformations (Kobayashi, Ando, Sugihara, & Harigaya, 1987).

  • Antimicrobial and Antitumor Activities : It is used in the synthesis of compounds with potential antimicrobial and antitumor activities. Specific derivatives of this compound have been explored for these properties (El‐Sayed, Moustafa, Haikal, Abu-El-Halawa, & El Ashry, 2011).

  • Corrosion Inhibition : this compound derivatives are studied for their efficiency as corrosion inhibitors, indicating its application in material science and engineering (Zarrouk et al., 2014).

  • Organic Synthesis : It's used in the facile synthesis of specific enantiomerically pure compounds, indicating its importance in stereoselective synthesis in organic chemistry (Zhang et al., 2014).

  • Chemical Kinetics : The compound is involved in studies related to chemical kinetics, like the nucleophilic substitution reaction of brominated derivatives (Harifi‐Mood & Mousavi-Tekmedash, 2013).

  • Horticulture : In the field of horticulture, derivatives of this compound have been used for stimulating branching in deciduous tree fruit nursery stock (Larsen, 1979).

  • Drug Synthesis : It plays a role in the synthesis of drugs, as seen in the improved synthesis of Clopidogrel Sulfate (Hu Jia-peng, 2012).

  • Chemical Analysis and Characterization : The compound is subject to various analytical techniques for structure determination and characterization, as in the study of its crystal structure and computational analysis (Prasanth et al., 2015).

  • Analytical Chemistry : It is involved in the development of analytical methods, such as a voltammetric method for determining an anticancer prodrug in serum (Stępniowska, Sztanke, Tuzimski, Korolczuk, & Sztanke, 2017).

  • Environmental Science : The compound is also involved in studies related to environmental science, such as the degradation of certain acids in advanced oxidation processes for wastewater treatment (Sun & Pignatello, 1993).

Safety and Hazards

Ethyl 2-(4-Bromo-2-chlorophenyl)acetate is considered hazardous. It has been classified as having serious eye damage/eye irritation and specific target organ toxicity (single exposure). The target organs include the respiratory system . Precautionary measures include avoiding contact with skin and eyes and using personal protective equipment .

Properties

IUPAC Name

ethyl 2-(4-bromo-2-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO2/c1-2-14-10(13)5-7-3-4-8(11)6-9(7)12/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVTWAXDDSNTWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736470
Record name Ethyl (4-bromo-2-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261606-45-4
Record name Ethyl (4-bromo-2-chlorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(4-Bromo-2-chlorophenyl)-acetic acid (18, 44.03 g, 0.18 mol) was dissolved in ethanol (440 mL) and thionyl chloride (44.0 mL, 0.61 mol) was added dropwise. The mixture was refluxed for 1 h, and evaporated. The residue was taken up in toluene and evaporated (2×100 mL). The crude oily product was dissolved in dichloromethane (300 mL) and washed with water (2×100 mL), dried over sodium sulfate, filtered and evaporated. The residue was dried in high vacuum (0.2 mmHg) at room temperature, solidifying to a light yellow low melting crystalline solid (45.5 g, 0.16 mol, 93%) ESMS m/z 294 [M+H+NH3]+; 1H NMR (300 MHz, CDCl3): δ 7.55 (d, J=2 Hz, 1H), 7.37 (dd, J=8, 2 Hz, 1H), 7.16 (d, J=8 Hz, 1H), 4.18 (q, J=7 Hz, 2H), 3.71 (s, 2H), 1.26 (t, J=7 Hz, 3H).
Quantity
44.03 g
Type
reactant
Reaction Step One
Quantity
440 mL
Type
reactant
Reaction Step One
Quantity
44 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
45.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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